LAH4 vs. TAT-HA2 and Antp: 10-Fold Enhancement of AAV6 Transduction in T Cells
In a direct head-to-head comparison, LAH4 significantly outperformed four other cell-penetrating peptides (Antp, TAT-HA2, TAT1, and TAT2) in enhancing AAV6-mediated transduction of Jurkat T cells. At a low multiplicity of infection (MOI) of 1.25 × 10^4 viral genomes per cell, LAH4 mediated a 10-fold increase in transduction efficiency, while other peptides provided at most a 2-fold increase [1]. This magnitude of enhancement was not observed with any of the comparators, including the well-known TAT-derived peptides.
| Evidence Dimension | AAV6 transduction efficiency enhancement |
|---|---|
| Target Compound Data | 10-fold increase in transduction efficiency at MOI 1.25 × 10^4 |
| Comparator Or Baseline | TAT-HA2 and Antp: approximately 2-fold increase; TAT1 and TAT2: <2-fold increase |
| Quantified Difference | LAH4 provides at least a 5-fold greater enhancement over the next best comparator |
| Conditions | Jurkat T cell line; AAV6 packaging GFP transgene; peptide concentration 0.2 mM; MOI 1.25 × 10^4 viral genomes/cell |
Why This Matters
For researchers engineering T cells for immunotherapy, LAH4 can dramatically reduce the amount of AAV vector required, lowering costs and mitigating potential vector-related toxicities.
- [1] Yuan Meng, Dong Sun, Yiyan Qin, Xiaoyi Dong, Guangzuo Luo, Ying Liu. Enhancement of adeno-associated virus serotype 6 transduction into T cells with cell-penetrating peptides. J Gene Med. 2023;26(1):e3627. View Source
